2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
Description
2-Cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a substituted acetamide derivative featuring a cyano group at the α-position of the acetamide backbone and a 2-(cyclohex-1-en-1-yl)ethyl substituent on the nitrogen atom. The compound shares structural similarities with derivatives synthesized via condensation reactions involving cyanoacetamide and substituted amines, as described in . Such compounds are often evaluated for their bioactivity, including enzyme inhibition or antimicrobial effects, though specific studies on this molecule remain unmentioned in the provided evidence.
Properties
IUPAC Name |
2-cyano-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-6-11(14)13-9-7-10-4-2-1-3-5-10/h4H,1-3,5-7,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIWUQMAJKIBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide typically involves the reaction of cyanoacetic acid derivatives with amines. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production of cyanoacetamides often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as triethylamine.
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant biological and pharmaceutical applications .
Scientific Research Applications
2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide involves its ability to act as a nucleophile and participate in various chemical reactions. The cyano group can interact with electrophiles, while the amide group can form hydrogen bonds, facilitating the formation of complex structures. These interactions are crucial in its role as a precursor in heterocyclic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and available
Key Observations:
Substituent Effects on Physicochemical Properties: The 3,5-dimethoxybenzyl substituent in 3h introduces aromatic methoxy groups, increasing molecular weight (235.25 g/mol) and complexity compared to the cyclohexenylethyl group in the target compound .
Spectral Data: The ¹H NMR profile of 3h reveals distinct signals for the cyano-bearing methylene (–CH₂–CN at δ 3.30) and aromatic protons (δ 6.18–6.6), providing a template for predicting the target compound’s spectral characteristics .
Safety and Toxicology: Cyanoacetamide derivatives like 2-cyano-N-[2-(1H-imidazol-4-yl)ethyl]acetamide lack comprehensive toxicological data, mirroring the caution advised for structurally related compounds () .
Synthetic Pathways: All analogs in were synthesized under mild conditions (ethanol, piperidine, 0–5°C), suggesting the target compound could be prepared similarly .
Biological Activity
2-Cyano-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a compound belonging to the cyanoacetamide class, known for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
The compound is synthesized through the reaction of cyanoacetic acid derivatives with amines, often involving methyl cyanoacetate. The reaction typically occurs under mild conditions, leading to high yields of the target compound. Its structure includes a cyano group and an amide functional group, which contribute to its reactivity and biological activity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 μg/mL | |
| Escherichia coli | 31.25 μg/mL | |
| Candida albicans | 4.01 mM | |
| Aspergillus niger | 4.01 mM |
The compound's mechanism of action involves disrupting microbial cell walls and interfering with metabolic pathways, leading to cell death.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Findings
| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15.0 | Apoptosis induction | |
| MCF-7 (breast cancer) | 20.5 | Cell cycle arrest |
Case Studies
Several case studies have explored the biological activity of similar compounds within the cyanoacetamide class. For instance, derivatives with varying substituents have been synthesized and tested for their antimicrobial and anticancer activities, revealing structure-activity relationships that enhance their efficacy.
Case Study: Structure-Activity Relationship Analysis
A study involving modifications to the cyclohexenyl group demonstrated that increasing lipophilicity improved antibacterial activity against resistant strains of bacteria compared to standard antibiotics like ciprofloxacin .
The biological activity of this compound can be attributed to its ability to act as a nucleophile in various chemical reactions. The cyano group can engage in nucleophilic substitution reactions, while the amide group facilitates hydrogen bonding interactions with biological targets, enhancing its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
